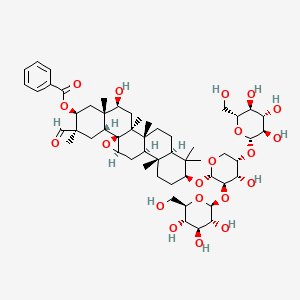

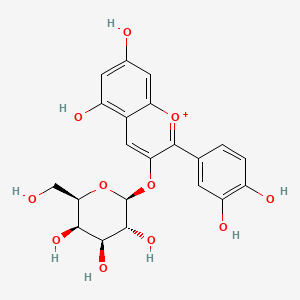

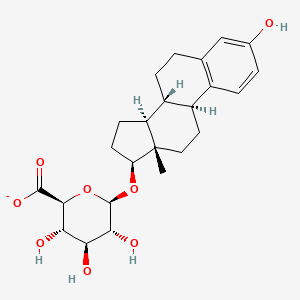

Avenacin B-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

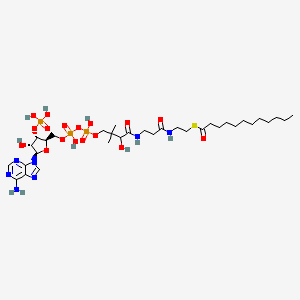

Avenacin B-2 is a triterpenoid.

Applications De Recherche Scientifique

Antifungal Properties and Plant Defense

- Avenacins, including Avenacin B-2, are triterpene glycosides with antimicrobial properties, found in oat roots (Avena spp.) and are crucial for plant defense against soil-borne fungal pathogens. Research has shown that these compounds, including Avenacin B-2, are significant for resistance to diseases like the take-all fungus in oats (Osbourn et al., 1994).

Membrane Permeabilization and Interaction with Cholesterol

- Avenacin A-1, closely related to Avenacin B-2, demonstrates the ability to permeabilize cell membranes by reorganizing bilayer cholesterol. This property is essential for its antifungal activity, suggesting a similar role for Avenacin B-2 (Armah et al., 1999).

Biochemical Pathways in Plants

- Studies focusing on the biosynthesis of avenacins, including Avenacin B-2, reveal complex biochemical pathways in oat plants. These pathways involve various enzymes and genetic elements, highlighting the intricate nature of plant metabolism and defense mechanisms (Qi et al., 2006).

Evolution of Metabolic Diversity in Plants

- The biosynthesis of avenacins, such as Avenacin B-2, in oats reflects the evolution of metabolic diversity in plants. This is exemplified by the clustering of genes involved in the avenacin pathway, which may provide insights into the evolutionary processes that drive the development of plant secondary metabolites (Qi et al., 2004).

Role in Plant Root Development

- Mutations in the genes involved in the avenacin biosynthesis pathway, which includes Avenacin B-2, can affect root development in oats. This demonstrates the broader significance of these compounds in plant growth and development, beyond their antimicrobial properties (Mylona et al., 2008).

Propriétés

Numéro CAS |

90547-93-6 |

|---|---|

Formule moléculaire |

C54H80O20 |

Poids moléculaire |

1049.2 g/mol |

Nom IUPAC |

[(1S,3R,5R,6R,9S,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6,10,10,14,15,18,21-heptamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] benzoate |

InChI |

InChI=1S/C54H80O20/c1-48(2)29-13-16-52(6)30(17-34-54(74-34)31-18-49(3,24-57)35(71-44(66)25-11-9-8-10-12-25)20-51(31,5)32(58)19-53(52,54)7)50(29,4)15-14-33(48)72-47-43(73-46-42(65)40(63)37(60)27(22-56)69-46)38(61)28(23-67-47)70-45-41(64)39(62)36(59)26(21-55)68-45/h8-12,24,26-43,45-47,55-56,58-65H,13-23H2,1-7H3/t26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47+,49+,50+,51+,52-,53+,54-/m1/s1 |

Clé InChI |

RTMPAEPNXWUCGZ-ITFDNFFVSA-N |

SMILES isomérique |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7)(C)C=O)C)O)C)O4)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

SMILES canonique |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CC7C8(C3(CC(C9(C8CC(C(C9)OC(=O)C1=CC=CC=C1)(C)C=O)C)O)C)O7)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1204284.png)

![6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1204286.png)